

# Application Note: Selective Bromination of Phenol to 4-Bromophenol

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## Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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## Introduction

The selective bromination of phenol is a critical transformation in organic synthesis, providing a versatile intermediate for the production of pharmaceuticals, agrochemicals, and other fine chemicals. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of mono-, di-, and tri-substituted products.[1][2] Achieving high selectivity for the para-isomer, **4-bromophenol**, over the ortho-isomer and polysubstituted byproducts like 2,4,6-tribromophenol is a common challenge.[3] This application note provides a detailed experimental protocol for the selective synthesis of **4-bromophenol** from phenol, focusing on a method that utilizes bromine in a non-polar solvent to maximize the yield of the desired para-product.

## Principle

This protocol employs the electrophilic aromatic substitution reaction of phenol with bromine in a non-polar solvent, carbon disulfide (CS<sub>2</sub>), at a controlled temperature.[4][5][6] The use of a non-polar solvent helps to moderate the reactivity of the bromine and minimize the formation of the phenoxide ion, which is highly reactive and prone to polysubstitution, especially in polar protic solvents like water.[2] By carefully controlling the stoichiometry of the reactants and the reaction temperature, a high yield of the sterically less hindered para-product can be achieved.

## Materials and Reagents

Material/Reagent	Grade	Supplier	CAS Number
Phenol	Reagent	Sigma-Aldrich	108-95-2
Bromine	ACS Reagent	Fisher Scientific	7726-95-6
Carbon Disulfide (CS <sub>2</sub> )	Anhydrous	Alfa Aesar	75-15-0
Sodium Bicarbonate	Saturated Solution	VWR	144-55-8
Sodium Sulfate	Anhydrous	EMD Millipore	7757-82-6
Diethyl Ether	Anhydrous	J.T. Baker	60-29-7

**Safety Precautions:** This experiment should be performed in a well-ventilated fume hood. Phenol is toxic and corrosive. Bromine is highly corrosive, toxic, and a strong oxidizing agent. Carbon disulfide is highly flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

## Experimental Protocol

### 1. Reaction Setup:

- A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.
- The outlet of the condenser is connected via tubing to a gas trap containing a solution of sodium thiosulfate to neutralize the evolved hydrogen bromide (HBr) gas.
- The entire apparatus should be assembled in a fume hood.

### 2. Reaction Procedure:

- In the round-bottom flask, dissolve 18.8 g (0.2 mol) of phenol in 100 mL of carbon disulfide.
- Cool the solution to 0-5 °C using an ice-water bath.

- In the dropping funnel, place a solution of 32.0 g (0.2 mol) of bromine in 40 mL of carbon disulfide.
- Add the bromine solution dropwise to the stirred phenol solution over a period of approximately 1-2 hours, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at the same temperature.

### 3. Work-up and Isolation:

- Slowly pour the reaction mixture into 200 mL of cold water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate solution and then with 100 mL of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the carbon disulfide by distillation under atmospheric pressure. Caution: Use a water bath for heating due to the low boiling point and high flammability of CS<sub>2</sub>.
- The crude product is then purified by fractional distillation under reduced pressure to separate the **4-bromophenol** from the ortho-isomer and any unreacted phenol.

### 4. Product Characterization:

- The identity and purity of the **4-bromophenol** can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

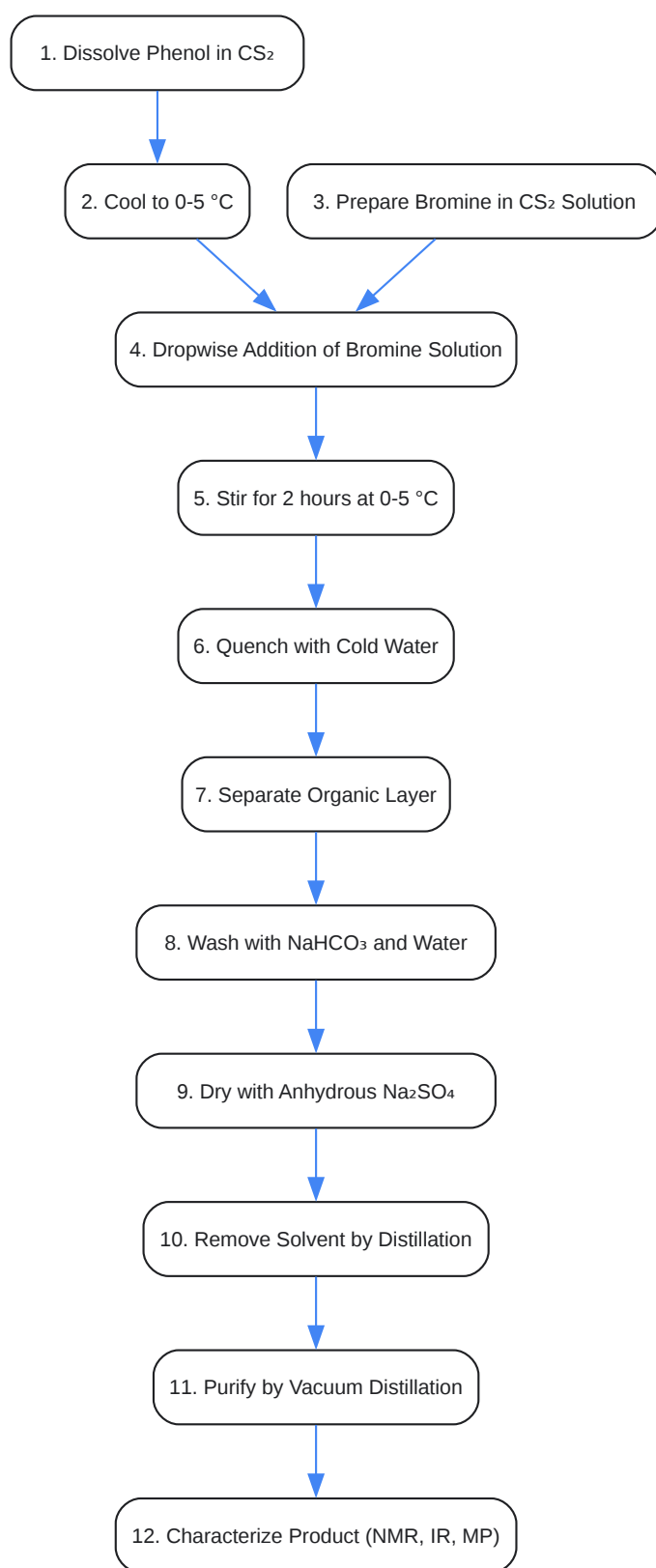
## Data Presentation

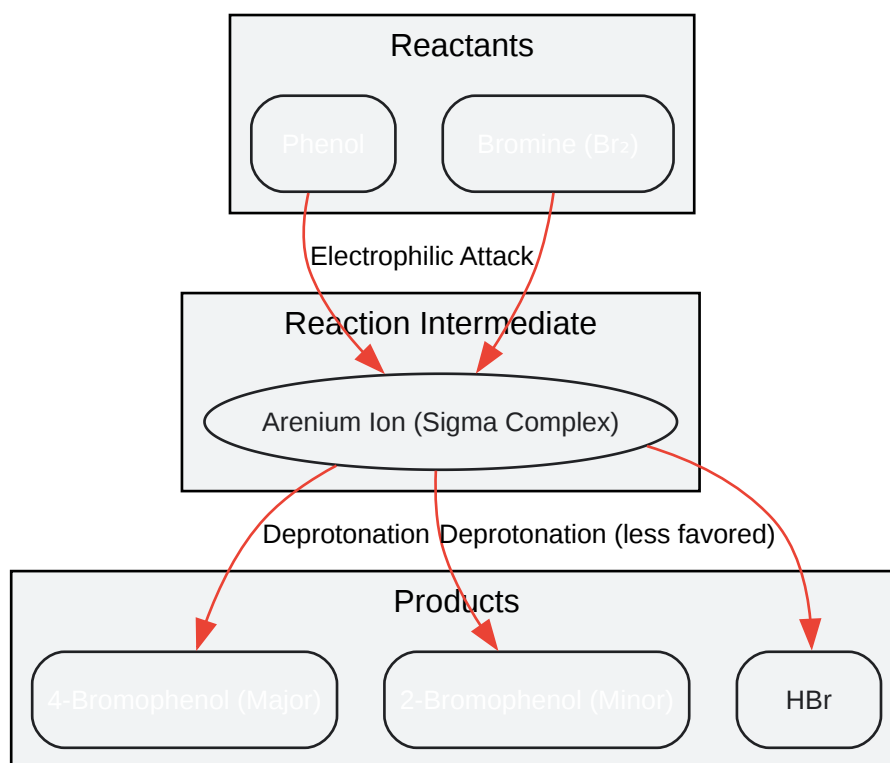
Parameter	Value
Phenol	18.8 g (0.2 mol)
Bromine	32.0 g (0.2 mol)
Carbon Disulfide	140 mL
Reaction Temperature	0-5 °C
Reaction Time	4 hours
Expected Yield	75-85%
Melting Point of 4-Bromophenol	63-64 °C
Boiling Point of 4-Bromophenol	238 °C

## Alternative Protocol

An alternative method for achieving high para-selectivity involves using a liquid ester, such as ethyl acetate or isopropyl acetate, as the solvent at a temperature between 0 °C and 10 °C.[7] [8] This method has been reported to yield **4-bromophenol** with a purity of 99% and can be a safer alternative to the use of carbon disulfide.[8]

## Experimental Workflow Diagram





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## References

- 1. How to convert phenol to 4-bromophenol? | Filo [askfilo.com]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.in [brainly.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How will you convert (write chemical equations). (i) phenol to 4-bromophenol (ii) Phenol to 2-acetoxybenzoic acid. [allen.in]

- 7. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 8. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
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